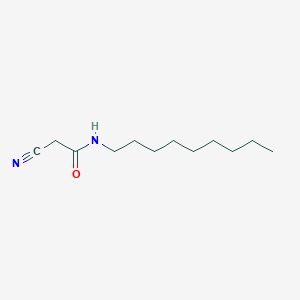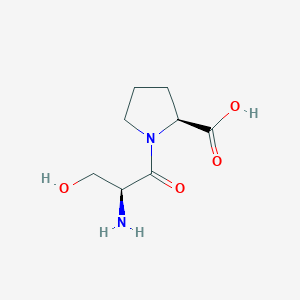
2-氰基-N-壬基乙酰胺
描述
2-Cyano-N-nonylacetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. While the provided papers do not directly discuss 2-cyano-N-nonylacetamide, they do provide insights into the reactivity and utility of similar cyanoacetamide derivatives in the field of heterocyclic chemistry. These compounds are valuable in the synthesis of diverse heterocyclic systems that have potential applications in medicinal chemistry, particularly as antitumor and antimicrobial agents .
Synthesis Analysis
The synthesis of cyanoacetamide derivatives typically involves the reaction of appropriate amines with cyanoacetate or its derivatives. For instance, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene reacts with ethyl cyanoacetate to yield a cyanoacetamide derivative, which is then used to synthesize various heterocyclic derivatives . Similarly, 2-cyano-N-arylacetamide reagents are used to prepare nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole . These synthetic pathways often involve one-pot reactions under mild conditions, highlighting the efficiency and convenience of these methods .
Molecular Structure Analysis
The molecular structure of cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety, which are reactive sites for further chemical transformations. Single crystal X-ray studies can confirm the assigned structures of these compounds, as demonstrated in the synthesis of 2-(4-oxo-thiazolidin-2-ylidene)-2-cyano-N-arylacetamides . The presence of these functional groups allows for a variety of chemical reactions to occur, leading to the formation of complex heterocyclic systems.
Chemical Reactions Analysis
Cyanoacetamide derivatives undergo a range of chemical reactions, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are often regioselective and lead to the formation of diverse heterocyclic compounds. The reactivity of these compounds is further exploited in the synthesis of antimicrobial agents, where molecular docking studies are used to identify the most active compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacetamide derivatives are influenced by their functional groups and the heterocyclic systems they form. These properties are crucial for their biological activity, as seen in the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from these derivatives . The compounds exhibit high inhibitory effects against various human cancer cell lines, demonstrating the importance of their physical and chemical properties in their biological activity. Additionally, the pharmacophore modeling and QSAR analysis help to explain the observed antitumor properties of these compounds .
科学研究应用
杂环化合物的合成
抗菌剂:利用 2-氰基-N-芳基乙酰胺试剂合成各种含氮杂环化合物,如亚氨基香豆素、噻唑、二氢吡啶和咪唑或苯并咪唑衍生物,已显示出对革兰氏菌和真菌菌株具有抗菌活性的化合物。分子对接研究进一步确定了最具活性的化合物作为潜在的抗菌剂 (Ewies & Abdelsalaam,2020)。
表面活性剂:探索了从 2-氰基-N-十八烷基乙酰胺合成含有杂环核的非离子表面活性剂以改善表面活性剂的性质。这种方法旨在创造具有抗菌和增强表面活性的表面活性剂,表明它们在工业应用中的潜力 (El-Sayed & Ahmed,2016)。
生物活性:对氰肟及其与钯和铂的配合物的研究重点是合成 2-氰基-2-异亚硝基乙酰胺等化合物及其相关衍生物。这些研究集中于它们的结构表征和潜在的生物活性,表明它们在癌症研究和治疗中的适用性,因为某些化合物显示出对人宫颈癌细胞系的抗增殖活性 (Eddings 等人,2004)。
药理学应用
- 抗癌活性:由 2-氰基-N-呋喃-2-基甲基乙酰胺合成的新型噻唑烷-2-亚基乙酰胺衍生物显示出有希望的抗癌活性,特别是对白血病细胞系。这突出了氰基乙酰胺衍生物在合成具有显着治疗益处的化合物中的潜力 (Horishny、Arshad & Matiychuk,2021)。
作用机制
Target of Action
Cyanoacetamide derivatives, which include 2-cyano-n-nonylacetamide, are known to be precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of 2-cyano-N-nonylacetamide involves its interaction with its targets to form heterocyclic compounds. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The carbonyl and the cyano functions of 2-cyano-N-nonylacetamide are suitably situated to enable these reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives, including 2-cyano-n-nonylacetamide, are used in the synthesis of various organic heterocycles . These heterocycles can have diverse biological activities, which suggests that 2-cyano-N-nonylacetamide may affect multiple biochemical pathways .
Result of Action
It is known that many derivatives of cyanoacetamide, including 2-cyano-n-nonylacetamide, have diverse biological activities . This suggests that the compound could have multiple effects at the molecular and cellular level.
Action Environment
It is known that many factors, including temperature, ph, and the presence of other chemicals, can influence the reactions involving cyanoacetamide derivatives
生化分析
Biochemical Properties
2-Cyano-N-nonylacetamide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with polygalacturonase, an enzyme involved in the degradation of pectin . This interaction can be crucial in understanding the role of 2-cyano-N-nonylacetamide in cellular metabolism and signaling pathways.
Cellular Effects
The effects of 2-cyano-N-nonylacetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-cyano-N-nonylacetamide can affect the growth and proliferation of cells by altering the expression of specific genes involved in these processes . Additionally, it has been found to impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-cyano-N-nonylacetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can result in significant alterations in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-cyano-N-nonylacetamide over time in laboratory settings are critical factors in its application. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that prolonged exposure to 2-cyano-N-nonylacetamide can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are essential for understanding the compound’s long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-cyano-N-nonylacetamide vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant adverse effects . Studies have shown that there is a threshold effect, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations. Additionally, prolonged exposure to high doses of 2-cyano-N-nonylacetamide can result in toxic effects, including cellular damage and impaired metabolic function .
Metabolic Pathways
2-Cyano-N-nonylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound has been found to affect the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids By interacting with key enzymes in this pathway, 2-cyano-N-nonylacetamide can influence the overall metabolic flux and metabolite levels within the cell
Transport and Distribution
The transport and distribution of 2-cyano-N-nonylacetamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake and distribution within the cell. Additionally, binding proteins play a crucial role in the intracellular localization and accumulation of 2-cyano-N-nonylacetamide. These interactions are essential for understanding the compound’s cellular distribution and its impact on cellular function.
Subcellular Localization
The subcellular localization of 2-cyano-N-nonylacetamide is influenced by targeting signals and post-translational modifications . The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism. Additionally, specific targeting signals direct 2-cyano-N-nonylacetamide to particular cellular compartments, such as the mitochondria and endoplasmic reticulum. These localization patterns are crucial for understanding the compound’s activity and function within the cell.
属性
IUPAC Name |
2-cyano-N-nonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13/h2-9,11H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUOPDXQMYCTEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312781 | |
| Record name | 2-Cyano-N-nonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52493-39-7 | |
| Record name | 2-Cyano-N-nonylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52493-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-N-nonylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)





![8-(5-Nitropyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1308594.png)
![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)


